molecular formula C11H14N2O3S B12539629 N-[1-Cyano-3-(5-methyl-1,1-dioxo-1H-1lambda~6~-thiophen-2-yl)propyl]acetamide CAS No. 680595-37-3

N-[1-Cyano-3-(5-methyl-1,1-dioxo-1H-1lambda~6~-thiophen-2-yl)propyl]acetamide

Cat. No.: B12539629
CAS No.: 680595-37-3
M. Wt: 254.31 g/mol
InChI Key: VAHHKGVUWSXVIV-UHFFFAOYSA-N
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Description

N-[1-Cyano-3-(5-methyl-1,1-dioxo-1H-1lambda~6~-thiophen-2-yl)propyl]acetamide is a complex organic compound that features a cyano group, a thiophene ring, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-Cyano-3-(5-methyl-1,1-dioxo-1H-1lambda~6~-thiophen-2-yl)propyl]acetamide typically involves the cyanoacetylation of amines. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar methods as described above but optimized for efficiency and yield. This could include the use of continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

N-[1-Cyano-3-(5-methyl-1,1-dioxo-1H-1lambda~6~-thiophen-2-yl)propyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or acetamide groups are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the cyano group can produce primary amines.

Mechanism of Action

The mechanism of action of N-[1-Cyano-3-(5-methyl-1,1-dioxo-1H-1lambda~6~-thiophen-2-yl)propyl]acetamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the acetamide moiety can form hydrogen bonds with biological targets, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-Cyano-3-(5-methyl-1,1-dioxo-1H-1lambda~6~-thiophen-2-yl)propyl]acetamide is unique due to its specific combination of functional groups and structural features.

Properties

CAS No.

680595-37-3

Molecular Formula

C11H14N2O3S

Molecular Weight

254.31 g/mol

IUPAC Name

N-[1-cyano-3-(5-methyl-1,1-dioxothiophen-2-yl)propyl]acetamide

InChI

InChI=1S/C11H14N2O3S/c1-8-3-5-11(17(8,15)16)6-4-10(7-12)13-9(2)14/h3,5,10H,4,6H2,1-2H3,(H,13,14)

InChI Key

VAHHKGVUWSXVIV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1(=O)=O)CCC(C#N)NC(=O)C

Origin of Product

United States

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